2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride
Overview
Description
“2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” is a derivative of 1,2,4-triazole . It’s a part of a class of compounds that have been studied for their potential as anticancer agents . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride”, involves maintaining stable reaction conditions for a certain period . The effect of increasing the molar ratio of the amine to alkyl halide was explored .Molecular Structure Analysis
The molecular structure of “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” and its derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy and Elemental analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” include a density of 1.3±0.1 g/cm3, boiling point of 266.3±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.5 mmHg at 25°C, enthalpy of vaporization of 50.4±3.0 kJ/mol, flash point of 114.9±27.9 °C, and index of refraction of 1.634 .Scientific Research Applications
Anticancer Agents
- Scientific Field : Medicinal Chemistry, Oncology .
- Summary of Application : 1,2,4-triazole derivatives have been synthesized and evaluated as potential anticancer agents . These compounds were tested against three human cancer cell lines including MCF-7, Hela, and A549 .
- Methods of Application : The cytotoxic activities of the synthesized compounds were evaluated using MTT assay . Molecular docking studies were also done to understand the mechanism and binding modes of these derivatives in the binding pocket of aromatase enzyme .
- Results or Outcomes : Compounds 7d, 7e, 10a, and 10d showed promising cytotoxic activity lower than 12 μM against Hela cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Drug Discovery
- Scientific Field : Medicinal Chemistry, Pharmacology .
- Summary of Application : 1,2,4-triazole-containing scaffolds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies .
- Methods of Application : Various synthetic strategies are used to create 1,2,4-triazole-containing scaffolds .
- Results or Outcomes : The review article stimulates further research to find new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .
Fungicidal Agents
- Scientific Field : Agricultural Chemistry, Mycology .
- Summary of Application : A series of novel 1,2,4-triazole derivatives containing oxime ether and phenoxy pyridine moiety were designed and synthesized . These compounds were evaluated for their antifungal activities against eight phytopathogens .
- Methods of Application : The new compounds were identified by nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) .
- Results or Outcomes : Most of the title compounds displayed moderate to high fungicidal activities . Compound (Z)-1- (6- (4-bromo-2-chlorophenoxy)pyridin-3-yl)-2- (1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime (5a4) exhibited a broad-spectrum antifungal activities with the EC50 values of 1.59, 0.46, 0.27 and 11.39 mg/L against S. sclerotiorum, P. infestans, R. solani and B. cinerea, respectively .
Antimicrobial Agents
- Scientific Field : Medicinal Chemistry, Microbiology .
- Summary of Application : A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids were synthesized . These compounds were evaluated for their antimicrobial activities .
- Methods of Application : The structures of these derivatives were established by NMR and MS analysis .
- Results or Outcomes : Some of the hybrids exhibited potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines .
Organic Catalysts
- Scientific Field : Organic Chemistry .
- Summary of Application : 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They are used in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and as organic catalysts .
- Methods of Application : Various synthetic methods provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .
- Results or Outcomes : The various 1,2,4-triazole products due to having N–C–S linkage in the skeleton have been introduced as an antimicrobial agent and various medicines .
Safety And Hazards
Future Directions
The future directions for “2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride” and its derivatives could involve further exploration of their potential as anticancer agents. More research could be done to understand their mechanism of action and to optimize their synthesis process for potential therapeutic applications .
properties
IUPAC Name |
2-(1,2,4-triazol-1-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4.ClH/c5-1-2-8-4-6-3-7-8;/h3-4H,1-2,5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITTMYLROCFFGRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C=N1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride | |
CAS RN |
1033521-69-5 | |
Record name | 2-(1H-1,2,4-triazol-1-yl)ethan-1-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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